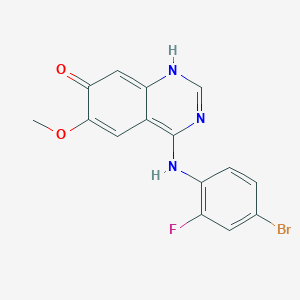
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
説明
This compound is part of the quinazoline derivatives, a class of heterocyclic aromatic organic compounds. Quinazolines have attracted significant attention due to their diverse pharmacological properties, including antitumor, antibacterial, and kinase inhibition activities. The specific structure of "4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol" suggests its potential utility in developing therapeutic agents, particularly in targeting various cancer types by inhibiting tyrosine kinase enzymes.
Synthesis Analysis
The synthesis of quinazoline derivatives like "4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol" typically involves multi-step chemical reactions, starting from simple precursors. For instance, a key intermediate for vandetanib, which antagonizes the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), was obtained from 4-hydroxy-3-methoxybenzoic acid through several steps, yielding an overall 42.6% (Li Rong-dong, 2011).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. The crystal structure analysis, such as X-ray crystallography, helps in understanding the molecular conformation, which is essential for binding to biological targets. The detailed molecular structure, including bond lengths, angles, and conformation, provides insights into the compound's interaction with biological molecules, influencing its pharmacological profile.
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions, which are fundamental in modifying their chemical structure for enhanced biological activity. The reactivity of the bromo and fluoro substituents on the phenyl ring can be exploited to introduce additional functional groups, tailoring the compound's properties for specific biological targets.
Physical Properties Analysis
The physical properties of "4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol," such as solubility, melting point, and stability, are crucial for its application in drug formulation. These properties are determined by its molecular structure and significantly affect the compound's bioavailability and pharmacokinetics.
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with biological molecules define the compound's chemical properties. These properties are influenced by the presence of the bromo and fluoro groups, which affect the electron distribution within the molecule, thereby influencing its reactivity and biological activity.
For further details and a comprehensive understanding of the compound's synthesis, structure, and properties, the referenced scientific literature provides in-depth insights:
科学的研究の応用
1. Fluorescent Probes for Biological Applications
- Summary of Application: Fluorescent probes based on the bimane scaffold have been developed for a broad range of biological applications . These probes have tunable absorption and emission in the visible region with large Stokes shifts .
- Methods of Application: The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
2. Functional Carbohydrates Production
- Summary of Application: The book provides an overview of the development of functional carbohydrate-related enzymes in food enzyme . It includes the research on the isomerases or epimerases involved in the production of rare sugars .
- Methods of Application: The book summarizes the new enzymatic technologies and applications in the functional carbohydrate field .
- Results or Outcomes: The book provides an overview of the development of functional carbohydrate-related enzymes in food enzyme .
特性
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17/h2-7,21H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOMGRMQWNHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442914 | |
| Record name | 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol | |
CAS RN |
196603-96-0 | |
| Record name | 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





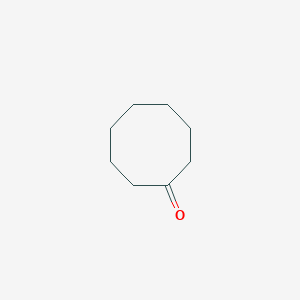
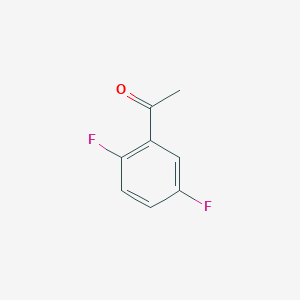
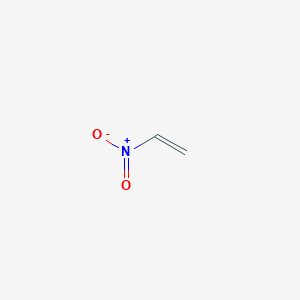

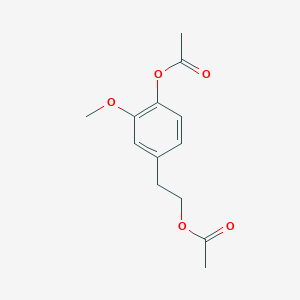
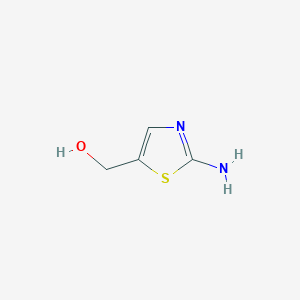
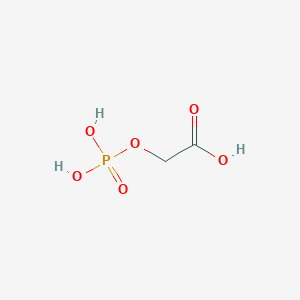
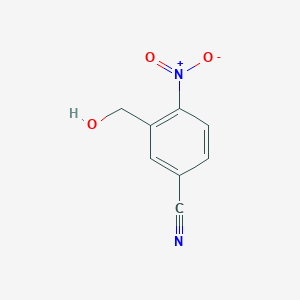


![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)
